5-Fluoroindoline hydrochloride
Overview
Description
5-Fluoroindoline hydrochloride, also known as 5-Fluoro-2,3-dihydro-1H-indole, is a chemical compound with the empirical formula C8H8FN . It is used as a pharmaceutical intermediate . It is available in liquid form and is colorless to light green or yellow .
Molecular Structure Analysis
The molecular weight of 5-Fluoroindoline hydrochloride is 137.15 . The InChI Key is NXQRMQIYCWFDGP-UHFFFAOYSA-N . The molecular formula is C8H8FN .Chemical Reactions Analysis
While specific chemical reactions involving 5-Fluoroindoline hydrochloride are not available, it’s important to note that this compound is air sensitive and incompatible with oxidizing agents and heat .Physical And Chemical Properties Analysis
5-Fluoroindoline hydrochloride is a liquid with a refractive index of n/D 1.556 and a density of 1.171 g/mL at 25 °C . It is slightly soluble in water .Scientific Research Applications
-
Synthesis of Fluorinated Indole Derivatives : A study mentioned the use of 5-fluoroindoline-2,3-dione, a related compound, in the synthesis of novel fluorinated indole derivatives . These derivatives could have various applications in medicinal chemistry due to the influence of fluorine on reactivity, selectivity, and biological activity .
-
Synthesis of Fluorinated Indole Derivatives : A study mentioned the use of 5-fluoroindoline-2,3-dione, a related compound, in the synthesis of novel fluorinated indole derivatives . These derivatives could have various applications in medicinal chemistry due to the influence of fluorine on reactivity, selectivity, and biological activity .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-fluoro-2,3-dihydro-1H-indole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJGKJFDBXHDPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoroindoline hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.